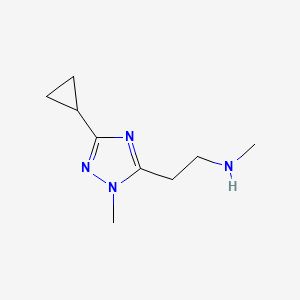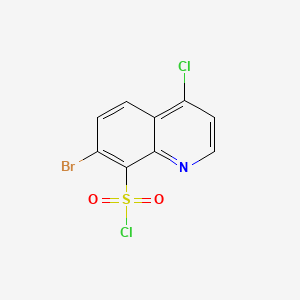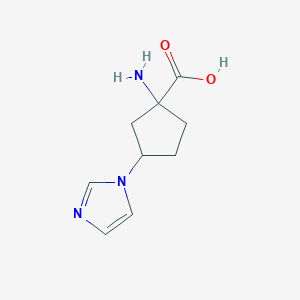
2-Chloro-1-(2-methyl-5-nitrophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2-methyl-5-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C9H8ClNO3. This compound is characterized by the presence of a chloro group, a nitro group, and a methyl group attached to a phenyl ring, along with an ethanone moiety. It is a versatile intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-methyl-5-nitrophenyl)ethan-1-one typically involves the chlorination of 2-methyl-5-nitroacetophenone. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds via the formation of an intermediate, which is then converted to the desired product upon further reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(2-methyl-5-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is a typical oxidizing agent.
Major Products Formed
Nucleophilic Substitution: Products include substituted ethanones with various functional groups replacing the chloro group.
Reduction: The major product is 2-amino-1-(2-methyl-5-nitrophenyl)ethan-1-one.
Oxidation: The major product is 2-chloro-1-(2-methyl-5-nitrophenyl)acetic acid.
Aplicaciones Científicas De Investigación
2-Chloro-1-(2-methyl-5-nitrophenyl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: It is used in the development of advanced materials, including polymers and coatings.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural features.
Industrial Chemistry: It is utilized in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(2-methyl-5-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Chloro-2-nitrophenyl)ethan-1-one: Similar structure but lacks the methyl group.
2-Chloro-5-nitroacetophenone: Similar structure but lacks the ethanone moiety.
1-(2-Chloro-5-nitrophenyl)ethan-1-one: Similar structure but with different substitution pattern on the phenyl ring.
Uniqueness
2-Chloro-1-(2-methyl-5-nitrophenyl)ethan-1-one is unique due to the presence of both chloro and nitro groups along with a methyl group on the phenyl ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in various synthetic pathways and applications.
Propiedades
Fórmula molecular |
C9H8ClNO3 |
|---|---|
Peso molecular |
213.62 g/mol |
Nombre IUPAC |
2-chloro-1-(2-methyl-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H8ClNO3/c1-6-2-3-7(11(13)14)4-8(6)9(12)5-10/h2-4H,5H2,1H3 |
Clave InChI |
LGJPFMPWVTULHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde](/img/structure/B13488492.png)
![5-[1-(Aminomethyl)pentylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13488497.png)

![2-[5-(3-fluorophenyl)-3-methoxy-1H-pyrazol-1-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B13488504.png)
![2',5'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13488518.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13488530.png)
![2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-N-prop-2-ynyl-acetamide](/img/structure/B13488542.png)
![Phenylmethyl [2-hydroxy-1-(2-thienylmethyl)ethyl]carbamate](/img/structure/B13488548.png)

![2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13488578.png)
![2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13488579.png)
